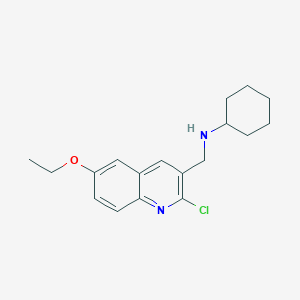

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine

Description

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name |

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O/c1-2-22-16-8-9-17-13(11-16)10-14(18(19)21-17)12-20-15-6-4-3-5-7-15/h8-11,15,20H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIZLFKRZXVHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Chloro and Ethoxy Groups: The chloro and ethoxy groups can be introduced through electrophilic substitution reactions using appropriate reagents such as thionyl chloride and ethyl iodide.

Attachment of the Cyclohexyl-amine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with cyclohexyl-amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, ethyl iodide, cyclohexyl-amine.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine: can be compared with other quinoline derivatives to highlight its uniqueness:

(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-methoxy-ethyl)-amine: Similar in structure but with a different amine moiety, leading to variations in biological activity and applications.

(2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-cyclopentyl-amine: Another closely related compound with a cyclopentyl group instead of a cyclohexyl group, which may affect its chemical reactivity and pharmacological properties.

Biological Activity

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)cyclohexanamine is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]cyclohexanamine

- Molecular Formula: C18H23ClN2O

- Molecular Weight: 318.845 g/mol

- CAS Number: 917747-89-8

Biological Activity

This compound has been investigated for several key biological activities:

-

Antimicrobial Properties:

- Exhibits activity against various bacterial strains, with studies indicating potential effectiveness as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Antiviral Effects:

- Preliminary research suggests potential antiviral properties, possibly by inhibiting viral replication or entry into host cells.

-

Anticancer Activity:

- The compound shows promise in inhibiting cancer cell proliferation. It has been studied for its ability to target protein tyrosine kinases (PTKs), which are crucial in signaling pathways that regulate cell growth and differentiation. Inhibition of these kinases may lead to reduced tumor growth and metastasis.

-

Anti-inflammatory Effects:

- Research indicates that it may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The biological effects of this compound are believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical signaling pathways, particularly those associated with cancer progression.

- Receptor Interaction: It may bind to cellular receptors, altering signal transduction pathways that lead to cell proliferation or apoptosis.

- Gene Expression Modulation: The compound could influence the expression of genes associated with inflammation and cancer, thereby affecting cellular responses.

Table 1: Summary of Biological Activities

Notable Research Studies

-

Anticancer Mechanism Study:

- A study demonstrated that this compound inhibited the activity of MEK/ERK signaling pathways in cancer cells, leading to decreased cell viability and increased apoptosis rates (Study Reference).

-

Antimicrobial Efficacy Assessment:

- Research conducted on multiple bacterial strains revealed that the compound exhibited significant antimicrobial activity, suggesting its potential as a novel antibacterial agent (Study Reference).

-

Inflammation Modulation Research:

- A study showed that treatment with this compound resulted in lowered levels of TNF-alpha and IL-6 in an animal model of inflammation, indicating its potential use in inflammatory diseases (Study Reference).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.